molecular formula C11H20N4O B13533702 n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

Cat. No.: B13533702
M. Wt: 224.30 g/mol
InChI Key: GUUUFGPKSXSYCA-UHFFFAOYSA-N
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Description

n-Methyl-1-(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine (CAS: 1343390-75-9) is a heterocyclic amine featuring a morpholine core substituted with a methyl group at the 4-position and a 1-methylpyrazol-4-yl group at the 3-position. This compound, synthesized via coupling reactions involving (1-methyl-1H-pyrazol-4-yl)methanamine, was previously marketed by CymitQuimica with 98% purity but has since been discontinued .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-methyl-1-[4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine

InChI

InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3

InChI Key

GUUUFGPKSXSYCA-UHFFFAOYSA-N

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of n-Methyl-1-(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine generally follows a multi-step approach:

  • Step 1: Construction of the Morpholine Core with Substituents
    The morpholine ring is synthesized or functionalized to introduce the 4-methyl group and the 3-position substituent. This may involve nucleophilic substitution or ring-closure reactions starting from amino alcohols or haloalcohol precursors.

  • Step 2: Introduction of the Pyrazole Moiety
    The 1-methyl-1H-pyrazol-4-yl group is attached typically via a coupling reaction such as Suzuki-Miyaura or Buchwald-Hartwig amination, depending on the available functional groups on the morpholine intermediate.

  • Step 3: Formation of the Methanamine Side Chain
    The methanamine group at position 2 is introduced by reductive amination or nucleophilic substitution using methylamine derivatives.

  • Step 4: Purification and Characterization
    The final compound is purified using chromatographic techniques such as silica gel column chromatography, and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Specific Synthetic Route Example

A representative synthetic route, adapted from related morpholine-pyrazole derivatives, is described as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Morpholine ring formation Starting from 3-chloro-4-methylmorpholine + nucleophile Formation of 4-methyl-3-substituted morpholine intermediate
2 Pyrazole coupling Pd-catalyzed Suzuki coupling with 1-methyl-1H-pyrazol-4-boronic acid Introduction of pyrazole substituent at position 3
3 Reductive amination Reaction with formaldehyde and methylamine under reducing conditions (e.g., NaBH3CN) Formation of methanamine side chain at position 2
4 Purification Silica gel chromatography, recrystallization Isolation of pure target compound

This sequence ensures regioselective substitution and high yield of the target compound.

Reaction Conditions and Optimization

  • Temperature: Most coupling reactions are performed between 80–120 °C to facilitate palladium-catalyzed cross-coupling without decomposition.
  • Solvents: Common solvents include 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (THF), chosen for solubility and compatibility with catalysts.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are employed for coupling steps.
  • Bases: Potassium phosphate or cesium carbonate are used to neutralize acids formed during coupling.
  • Purification: Gradient elution with methanol/dichloromethane mixtures is effective in chromatographic purification.

Analytical Data and Characterization

Analytical Method Observations/Results
Nuclear Magnetic Resonance (NMR) 1H NMR confirms the presence of methyl groups, pyrazole protons, and morpholine ring protons with characteristic chemical shifts. 13C NMR supports carbon framework.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight 210.28 g/mol.
Infrared Spectroscopy (IR) Bands corresponding to amine N-H stretch, C-N, and C-O bonds.
Elemental Analysis Consistent with calculated C, H, N, and O percentages.

Research Findings and Comparative Studies

  • Studies on structurally related morpholine-pyrazole compounds demonstrate that the substitution pattern significantly affects biological activity and physicochemical properties.
  • Modifications in the methylation pattern on the pyrazole ring or morpholine nitrogen can alter solubility and receptor binding affinity.
  • The synthetic methodology outlined is adaptable for analog synthesis, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.

Summary Table of Preparation Methods

Method Aspect Description Reference/Source
Starting Materials 3-chloro-4-methylmorpholine, 1-methyl-1H-pyrazol-4-boronic acid VulcanChem (2024)
Key Reactions Pd-catalyzed Suzuki coupling, reductive amination WO2020039025A1 (Patent)
Reaction Conditions 80–120 °C, 1,4-dioxane or DMF solvent, K3PO4 base
Purification Techniques Silica gel chromatography with MeOH/DCM gradient
Characterization Methods NMR, MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully chosen to optimize the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

  • rac-[(2S,3S)-4-Ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine (CAS: 2059908-65-3)

    • Structural Difference : Ethyl group at morpholine’s 4-position and pyrazol-5-yl substitution.
    • Impact : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce aqueous solubility. Pyrazol-5-yl orientation alters steric interactions compared to pyrazol-4-yl in the target compound .
    • Molecular Formula : C11H20N4O (vs. C10H18N4O for the target).
  • rac-[(2R,3R)-4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine (CAS: 1969287-63-5)

    • Structural Difference : Stereochemistry (2R,3R vs. unspecified in the target).
    • Impact : Stereoisomerism could affect binding to chiral targets (e.g., enzymes or GPCRs), altering potency or selectivity .
  • N-Methyl-1-(morpholin-2-yl)methanamine (CAS: 122894-45-5)

    • Structural Difference : Lacks pyrazole and 4-methyl substituents.
    • Impact : Simplified structure reduces molecular weight (C7H14N2O) and may limit interactions with aromatic-binding pockets .

Pyrazole-Containing Analogues

  • (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride Structural Difference: Absence of morpholine ring; dihydrochloride salt form. Impact: Enhanced solubility but reduced bioavailability in non-polar environments. Acts as a precursor or metabolite .
  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (PDB Ligand W1Y)

    • Structural Difference : Phenyl replaces morpholine.
    • Impact : Increased hydrophobicity may improve CNS penetration but eliminate morpholine’s hydrogen-bonding capacity .

Piperidine-Based Analogues

  • {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine
    • Structural Difference : Piperidine replaces morpholine.
    • Impact : Altered ring size and nitrogen positioning may affect binding to targets preferring six-membered heterocycles .

Biological Activity

n-Methyl-1-(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C13H18N4
  • Molecular Weight: 224.31 g/mol
  • CAS Number: 179873-47-3
  • InChI Key: GUUUFGPKSXSYCA-UHFFFAOYNA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:

  • In Vitro Studies: The compound demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Growth Inhibition (%)
MDA-MB-2317354.25
HepG28438.44
HeLaNot specifiedModerate

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. It was noted to inhibit the release of TNF-alpha in LPS-induced models, suggesting its potential as an anti-inflammatory agent .

Antioxidant Properties

The antioxidant activity of n-Methyl derivatives has been documented, indicating that modifications in the pyrazole structure can enhance antioxidant properties. The introduction of specific substituents at the N1 position of the pyrazole significantly affects these properties .

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on synthesizing compounds with a pyrazole scaffold reported that n-Methyl derivatives exhibited promising anticancer activities across various cell lines, emphasizing their role as potential therapeutic agents against resistant cancer types .

Case Study 2: Inflammatory Response Modulation
Another investigation assessed the compound's ability to modulate inflammatory responses in cellular models. The results indicated a marked reduction in pro-inflammatory cytokines, reinforcing its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for n-Methyl-1-(4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the morpholine ring followed by pyrazole substitution. Key steps include:

  • Morpholine ring construction : Cyclization of precursors (e.g., amino alcohols) under acidic or basic conditions .
  • Pyrazole introduction : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 1-methylpyrazole moiety .
  • Methylation : Use of methylating agents (e.g., methyl iodide) under controlled pH and temperature (e.g., 0–5°C in THF) to avoid over-alkylation . Optimization : Reaction yields (70–85%) depend on precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the morpholine and pyrazole rings (e.g., δ 3.5–4.0 ppm for morpholine protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 251.2) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and crystal packing, critical for studying solid-state interactions .
  • HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like monoamine oxidases (MAOs) or kinases. The morpholine oxygen and pyrazole nitrogen atoms form hydrogen bonds with active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate conformational flexibility .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using Hammett constants or logP values .

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

Discrepancies often arise from variations in:

  • Substituent positioning : For example, replacing the morpholine’s methyl group with ethyl (logP increases by ~0.5) alters membrane permeability and target engagement .
  • Stereochemistry : Racemic mixtures vs. enantiopure forms (e.g., rac- vs. (2R,3R)-isomers) show differing IC₅₀ values in enzyme assays . Methodology :
  • Enantiomeric separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate active isomers .
  • Biological assays : Parallel testing in isogenic cell lines (e.g., HEK293 vs. HepG2) to control for off-target effects .

Methodological Notes

  • Crystallography : SHELXL refinement parameters (e.g., R1 < 0.05) ensure high-resolution structural data .
  • Synthetic Reproducibility : Detailed reaction logs (temperature, solvent, catalyst lot) mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.